molecular formula C21H16F3N3O3S B2966649 ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate CAS No. 536716-44-6

ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate

Cat. No. B2966649
CAS RN: 536716-44-6
M. Wt: 447.43
InChI Key: GRCUSBGMVRSRES-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate is a chemical compound with the molecular formula C21H16F3N3O3S . It is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Scientific Research Applications

Multi-component Synthesis

A notable application of related compounds includes their utilization in multi-component synthesis processes. For instance, the five-component reaction involving ethyl 2-[(2-oxopropyl)sulfanyl]acetate, among other reactants, leads to the creation of diastereomers of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones. This synthesis showcases the compound's role in enabling complex tandem sequences that involve Mannich-enamine-substitution reactions (Raja & Perumal, 2006).

Nucleophilic Side Chains Probing

Another research avenue explores the use of N-Ethyl-5-phenylisoxazolium 3 - sulfonate (related to the target compound through its reaction mechanisms) as a reagent for probing nucleophilic side chains of proteins. This application emphasizes the compound's potential in biochemical assays and understanding protein interactions (Llamas et al., 1986).

Antimicrobial Activity

Compounds structurally related to ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate have been synthesized and evaluated for antimicrobial activities. For example, the synthesis of thiazoles and their fused derivatives demonstrated in vitro antimicrobial activity against bacterial and fungal isolates, highlighting the potential therapeutic applications of these compounds (Wardkhan et al., 2008).

Spectroscopic Analysis and Molecular Docking

The spectroscopic analysis and molecular docking studies of related compounds, such as Ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate, provide insights into their electronic and molecular structure, offering potential for drug design and development. These studies contribute to understanding the interaction mechanisms with biological targets, which can inform the design of new therapeutic agents (El-Azab et al., 2016).

Novel Anti-Helicobacter pylori Agents

Research into compounds with a similar structural framework has led to the discovery of novel anti-Helicobacter pylori agents. This includes the development of compounds that show potent and selective activity against this gastric pathogen, offering a promising approach for treating infections resistant to current therapies (Carcanague et al., 2002).

properties

IUPAC Name

ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3S/c1-2-30-16(28)11-31-20-26-17-14-8-3-4-9-15(14)25-18(17)19(29)27(20)13-7-5-6-12(10-13)21(22,23)24/h3-10,25H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCUSBGMVRSRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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